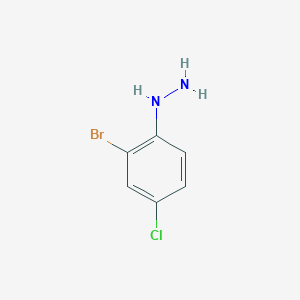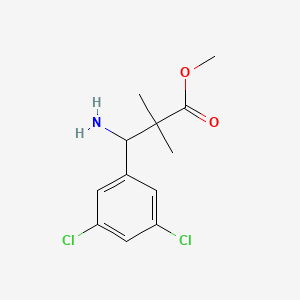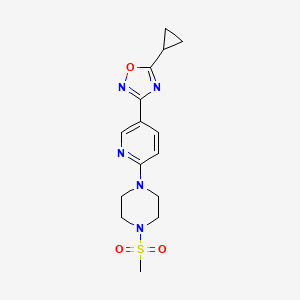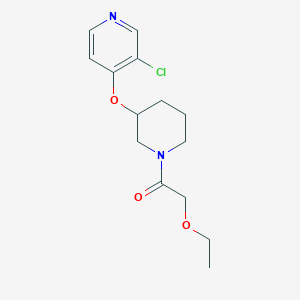
6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline (FPQ) is a synthetic compound belonging to the quinoline family. It has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery. FPQ has been found to exhibit a range of biological activities, making it a promising candidate for further investigation.
Wirkmechanismus
6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline has been found to act as a potent inhibitor of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline can prevent cancer cells from dividing and growing, leading to cell death. 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline has also been found to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to cell death in cancer cells. 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline has also been found to inhibit angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis. Additionally, 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline has been found to modulate the immune system, potentially enhancing the body's ability to fight cancer.
Vorteile Und Einschränkungen Für Laborexperimente
6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline has several advantages for use in lab experiments. It exhibits potent anti-cancer activity, making it a valuable tool for studying cancer biology and developing new cancer therapies. 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline is also relatively easy to synthesize, making it readily available for use in lab experiments. However, there are also limitations to using 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline in lab experiments. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline has not been extensively studied in vivo, which may limit its potential applications in animal models.
Zukünftige Richtungen
There are several potential future directions for research on 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline. One area of interest is the development of new cancer therapies based on 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline. Researchers may also investigate the potential use of 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to better understand the mechanism of action of 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline and its potential applications in other areas, such as infectious disease and inflammation. Overall, 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline represents a promising candidate for further investigation in a range of scientific fields.
Synthesemethoden
The synthesis of 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline involves the reaction of 2-chloro-6-fluoroquinoline with phenylsulfonyl chloride, followed by reaction with piperidine-1-carbonyl chloride. The resulting product is purified using column chromatography to obtain the final compound. This method has been reported to yield high purity and good yields of 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. It has been found to exhibit potent inhibitory activity against a range of cancer cell lines, including breast, lung, and colon cancer. 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c22-15-9-10-19-17(13-15)20(28(26,27)16-7-3-1-4-8-16)18(14-23-19)21(25)24-11-5-2-6-12-24/h1,3-4,7-10,13-14H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTRFAFNJLMKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-bromo-3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2461385.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2461389.png)


![1-[(4-Fluorophenyl)methyl]-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2461394.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine](/img/structure/B2461400.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2461401.png)